2-azido-5-fluorobenzonitrile
Description
Historical Context of Azido-Substituted Arenes in Organic Synthesis Research
Azido-substituted arenes, or aryl azides, have a rich history in organic chemistry, dating back to their discovery in the 19th century. Initially regarded as chemical curiosities due to their energetic nature, their synthetic potential was soon recognized. The azide (B81097) group (N₃) is a versatile functional group, serving as a precursor to highly reactive nitrenes upon thermal or photochemical decomposition. benthamdirect.comucla.eduresearchgate.net This reactivity has been harnessed for various transformations, including C-H amination and the synthesis of nitrogen-containing heterocycles. benthamdirect.comucla.edu
The development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century, and later the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—further solidified the importance of aryl azides. organic-chemistry.orgwikipedia.org These reactions provide a highly efficient and regioselective method for the formation of stable 1,2,3-triazole rings, which are valuable linkages in medicinal chemistry and materials science. organic-chemistry.orgmdpi.comsigmaaldrich.com More recent advancements have focused on the direct C-H azidation of arenes, offering more streamlined routes to these valuable compounds. rsc.orgacs.org The introduction of fluorine atoms onto the aromatic ring of aryl azides has also been a significant area of research, as fluorine substitution can profoundly influence a molecule's electronic properties, metabolic stability, and biological activity. researchgate.netsci-hub.senih.govacs.org
Strategic Importance of 2-Azido-5-fluorobenzonitrile as a Versatile Synthetic Building Block in Chemical Synthesis
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations. The presence of the azide, nitrile, and fluoro substituents on the benzene (B151609) ring makes it a highly versatile precursor for the synthesis of complex heterocyclic structures.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2,5-difluorobenzonitrile (B1295057) with sodium azide in a suitable solvent like dimethylformamide (DMF) or a mixture containing dimethylamine. nih.gov
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 2,5-Difluorobenzonitrile | Sodium Azide | Dimethylamine | This compound |
This table summarizes a common synthetic route to the title compound.
The azide group can participate in cycloaddition reactions to form triazoles or tetrazoles, or it can be reduced to an amine, which can then undergo further reactions. rsc.orgacs.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles such as quinazolines. researchgate.netorganic-chemistry.orguob.edu.ly The fluorine atom can influence the reactivity of the aromatic ring and can be a key feature for modulating the properties of the final products, particularly in medicinal chemistry contexts where fluorine substitution is a common strategy to enhance drug-like properties. sci-hub.senih.govcymitquimica.com
A prominent example of its utility is in the synthesis of p38 MAP kinase inhibitors, which are of interest for treating inflammatory diseases. benthamdirect.comrsc.org In these syntheses, this compound serves as a key intermediate, demonstrating its practical application in the construction of biologically active molecules.
Overview of Key Research Domains and Emerging Trajectories Involving this compound
The unique structural features of this compound open up several promising avenues of research and application.
Heterocycle Synthesis: The compound is an ideal starting material for the synthesis of a wide variety of fluorinated heterocycles.
Triazoles: The azide group can readily undergo [3+2] cycloaddition reactions with alkynes (Click Chemistry) to produce highly substituted 1,2,3-triazoles. researchgate.netorganic-chemistry.orgmdpi.com These triazole-containing compounds are of significant interest in drug discovery and materials science.
Tetrazoles: The nitrile group can react with an azide source (such as sodium azide) in a [3+2] cycloaddition to form a tetrazole ring, another important heterocycle in medicinal chemistry. acs.orgresearchgate.net
Quinazolines and other Fused Heterocycles: The presence of the ortho-azido and nitrile groups allows for intramolecular cyclization reactions. For instance, the azide can be reduced to an amine, which can then react with the nitrile group or an external reagent to form fused heterocyclic systems like quinazolines. researchgate.netorganic-chemistry.orguob.edu.ly The thermal or photochemical decomposition of the azide to a nitrene can also initiate intramolecular cyclization. researchgate.net
Table 2: Potential Heterocyclic Scaffolds from this compound
| Functional Group(s) Involved | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Azide | [3+2] Cycloaddition with Alkyne | 1,2,3-Triazole |
| Nitrile | [3+2] Cycloaddition with Azide | Tetrazole |
| Azide and Nitrile | Reductive Cyclization | Quinazoline |
| Azide | Photochemical/Thermal Decomposition and Cyclization | Azepine derivatives |
This table illustrates the potential of this compound to serve as a precursor to various heterocyclic systems.
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. sci-hub.senih.govacs.org As such, this compound is an attractive building block for creating libraries of novel fluorinated compounds for biological screening. Its demonstrated use in the synthesis of p38 inhibitors highlights its potential in this area. benthamdirect.comrsc.org
Materials Science and Photochemistry: Aryl azides are known photoactive compounds that can generate highly reactive nitrenes upon UV irradiation. benthamdirect.comresearchgate.net This property can be exploited in photolithography and for the surface modification of polymers. The fluorine and nitrile substituents can further tune the photochemical properties and the characteristics of the resulting materials. The photochemistry of o-azidobenzonitriles can lead to ring expansion products like azepines, offering pathways to novel seven-membered ring systems. researchgate.net
Properties
CAS No. |
756839-23-3 |
|---|---|
Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 5 Fluorobenzonitrile and Its Advanced Precursors
Established Synthetic Routes to 2-Azido-5-fluorobenzonitrile
Traditional synthetic approaches to this compound primarily rely on two well-established reaction mechanisms: the diazotization of an aromatic amine followed by azide (B81097) substitution, and the nucleophilic aromatic substitution (SNAr) on a suitably activated haloaromatic precursor.
The diazotization-azidation sequence is a cornerstone of aryl azide synthesis, beginning with a primary aromatic amine. organic-chemistry.org In this pathway, the advanced precursor 2-amino-5-fluorobenzonitrile (B1271947) is the key starting material. The synthesis proceeds in two main stages.
First, the amino group of 2-amino-5-fluorobenzonitrile is converted into a diazonium salt. This is typically achieved by treating an acidic solution of the amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. google.com
In the second stage, the resulting 2-cyano-4-fluorobenzenediazonium salt is quenched with a source of azide ions, typically sodium azide (NaN₃). The highly reactive diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by the azide nucleophile to form the final product, this compound. This method is direct and effective, provided the diazonium intermediate is handled with appropriate care due to its potential instability. researchgate.net
Table 1: Representative Conditions for Diazotization-Azidation of Aryl Amines This table presents generalized conditions and typical yields for the synthesis of aryl azides from aryl amines, applicable to the synthesis of this compound from its amino precursor.
| Amine Precursor | Diazotization Reagent | Azide Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Amine | NaNO₂ / HCl | NaN₃ | Water / Acid | 0–5 | 75–90 |
| Aryl Amine | t-BuONO / Acid | TMSN₃ | Organic Solvent | 0–25 | 80–95 |
| Aryl Amine | NaNO₂ / p-TsOH | NaN₃ | Water | 25 | 85–98 |
Note: Data compiled from analogous reactions in organic synthesis literature. organic-chemistry.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) offers an alternative and powerful route to this compound. This strategy requires a precursor where the 2-position is substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine), and the aromatic ring is activated by electron-withdrawing groups. researchgate.net
In the case of a precursor like 2-chloro-5-fluorobenzonitrile (B1347047), the carbon atom attached to the chlorine is rendered sufficiently electrophilic by the strong electron-withdrawing effects of the cyano group (in the para position) and the fluorine atom. ruc.dk The reaction proceeds via the addition of a nucleophile—in this case, the azide ion (N₃⁻) from sodium azide—to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the desired this compound. ruc.dk
These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. Elevated temperatures are often required to achieve reasonable reaction rates. The reactivity of the leaving group generally follows the order F > Cl > Br > I for this reaction mechanism, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.
Emerging and Green Chemistry Approaches in this compound Synthesis Research
Recent research has focused on developing safer, more efficient, and environmentally benign methods for the synthesis of aryl azides, including catalytic systems and continuous flow technologies.
While the uncatalyzed SNAr reaction is effective, catalytic methods have been developed to facilitate the synthesis of aryl azides from less reactive aryl halides under milder conditions. Copper-catalyzed reactions are particularly prominent. rsc.org Using a catalyst system, such as copper(I) iodide (CuI) in combination with a ligand like L-proline or a diamine, allows for the azidation of aryl bromides and even chlorides at lower temperatures and with greater functional group tolerance. nih.govnih.govmdpi.com
The proposed mechanism for these reactions involves the formation of a copper(I)-azide complex, which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination yields the aryl azide product and regenerates the active copper catalyst. The use of a catalyst can significantly improve the efficiency of the SNAr approach, particularly if 2-bromo-5-fluorobenzonitrile (B41413) is used as the precursor.
Table 2: Comparison of Catalytic Systems for Aryl Halide Azidation This table illustrates various copper-based catalytic systems used for the synthesis of aryl azides from aryl halides, which could be applied to a 2-halo-5-fluorobenzonitrile precursor.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Iodide/Bromide | CuI | L-Proline | K₂CO₃ | DMSO | 80–110 | 85–95 |
| Aryl Iodide/Bromide | CuI | DMEDA | - | Toluene/H₂O | 90 | 80–92 |
| Aryl Bromide | Cu₂O | TEAP | - | EtOH/EG | 80 | 88–98 |
| Aryl Bromide | Porous Cu | - | - | DMF | 110 | 85–96 |
Note: DMEDA = N,N'-Dimethylethylenediamine; TEAP = Tetraethylammonium prolinate. Data is based on reported catalytic systems for analogous aryl halides.
The synthesis of organic azides, particularly on a larger scale, poses significant safety risks due to the potential for thermal decomposition and detonation of azide-containing compounds and intermediates. Flow chemistry provides a compelling solution to mitigate these hazards. beilstein-journals.orgrsc.orgsemanticscholar.org By conducting the reaction in a continuous stream through small-diameter tubing or microreactors, the reaction volume at any given moment is minimized. This, combined with superior heat transfer, significantly reduces the risk of uncontrolled exothermic events. sigmaaldrich.com
Both the diazotization and SNAr routes can be adapted to a flow process. For instance, a stream of the 2-amino-5-fluorobenzonitrile precursor in acid can be continuously mixed with a stream of sodium nitrite at a T-mixer, passed through a residence time unit to form the diazonium salt, and then immediately mixed with a sodium azide solution to yield the final product. rsc.org Similarly, a solution of 2-chloro-5-fluorobenzonitrile and sodium azide can be pumped through a heated reactor coil to achieve a controlled and safe SNAr reaction. beilstein-journals.org This approach not only enhances safety but also allows for facile scaling of production by simply extending the operation time.
Optimization of Synthetic Yields and Purity in this compound Preparations
Optimizing the synthesis of this compound involves carefully controlling several reaction parameters to maximize yield and minimize the formation of impurities.
For the diazotization pathway , key variables include temperature, acid concentration, and the stoichiometry of sodium nitrite. Maintaining a low temperature (0–5 °C) is critical to prevent premature decomposition of the diazonium salt, which can lead to side products. google.com The rate of addition of the nitrite solution must also be carefully controlled to avoid localized temperature increases and excess nitrous acid.
In the SNAr pathway , the choice of solvent, temperature, and reaction time are paramount. Polar aprotic solvents like DMSO and DMF are generally preferred for their ability to promote the reaction. ruc.dk Temperature is a critical factor; while higher temperatures increase the reaction rate, they can also lead to the decomposition of the azide product or the formation of byproducts. An optimal temperature must be found that balances reaction speed with product stability. The concentration of the sodium azide nucleophile is also important, with a moderate excess often used to drive the reaction to completion.
For catalytic methods , optimization involves screening different catalyst/ligand combinations, catalyst loading, and the choice of base and solvent to find the most efficient system for the specific substrate. rsc.org The purity of the final product is enhanced by ensuring complete conversion of the starting material and by employing appropriate workup and purification procedures, such as extraction and column chromatography, to remove residual reagents and byproducts.
Table 3: Factors for Optimization in this compound Synthesis
| Synthetic Route | Key Parameter | Effect on Yield and Purity |
| Diazotization | Temperature | Low temperature (0-5 °C) is crucial to prevent diazonium salt decomposition, maximizing yield. |
| Acid Concentration | Sufficient acid is needed for diazotization, but excess can affect product stability. | |
| Reagent Stoichiometry | A slight excess of NaNO₂ ensures full conversion, but a large excess can lead to side reactions. | |
| SNAr | Solvent | Polar aprotic solvents (DMSO, DMF) enhance reaction rate and yield. |
| Temperature | Higher temperature increases rate but may cause product degradation; optimization is required. | |
| Leaving Group | Reactivity order (F > Cl > Br) influences required reaction conditions (temperature, time). | |
| Catalytic SNAr | Catalyst/Ligand | The choice of copper source and ligand dramatically affects reaction efficiency and yield. |
| Base | The type and amount of base can influence catalyst activity and prevent side reactions. |
Reactivity Profiles and Mechanistic Investigations of 2 Azido 5 Fluorobenzonitrile
Azide (B81097) Reactivity of 2-Azido-5-fluorobenzonitrile
The azide functional group in this compound is a versatile handle for a variety of chemical transformations. As a 1,3-dipole, it readily participates in cycloaddition reactions, and it can also serve as a precursor to other nitrogen-containing functionalities through decomposition or reduction pathways.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science. nih.govbioclone.net In this reaction, this compound serves as the azide component, reacting with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov
The catalyst, typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, facilitates the reaction under mild conditions, often in aqueous or mixed solvent systems. nih.govnih.gov The presence of the electron-withdrawing fluorine and nitrile groups on the phenyl ring of this compound influences the electronic properties of the azide, which can affect reaction kinetics. The resulting triazole products incorporate the 4-fluoro-2-cyanophenyl moiety, a structural motif of interest in medicinal chemistry. The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the stable 1,2,3-triazole ring. wikipedia.org The use of coordinating ligands can accelerate the cycloaddition and protect the catalyst from deactivation. nih.gov
Table 1: Representative Conditions for CuAAC Reactions
| Component | Example | Role |
|---|---|---|
| Azide | This compound | 1,3-dipole source |
| Alkyne | Phenylacetylene | Dipolarophile |
| Copper Source | CuSO₄·5H₂O | Catalyst precursor |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to active Cu(I) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. nih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative. magtech.com.cn When this compound is reacted with a strained cyclooctyne, the release of this strain provides the necessary activation energy for the [3+2] cycloaddition to occur, forming a stable triazole product. nih.govchemrxiv.org
This catalyst-free approach is particularly valuable for applications in living systems. nih.govnih.gov The reaction kinetics of SPAAC are influenced by the electronic properties of both the azide and the cyclooctyne. chemrxiv.org Electron-poor azides, such as this compound, are expected to react preferentially with electron-rich cyclooctynes. chemrxiv.org Various cyclooctyne derivatives, including dibenzocyclooctynes (DIBO, DBCO) and bicyclononynes (BCN), have been developed to tune reactivity and stability for different applications. magtech.com.cnchemrxiv.orgnih.gov The reaction of this compound in a SPAAC context allows for the covalent attachment of the fluorinated benzonitrile moiety to biomolecules or materials under physiological conditions. nih.gov
Table 2: Common Cyclooctynes Used in SPAAC and Their General Reactivity Trends
| Cyclooctyne Derivative | Abbreviation | Key Feature | Expected Reactivity with Electron-Poor Azides |
|---|---|---|---|
| Dibenzoazacyclooctyne | DBCO/ADIBO | High strain, rapid kinetics | Favorable |
| Bicyclononyne | BCN | Good balance of stability and reactivity | Favorable |
| Dibenzocyclooctynol | DIBO | High reactivity, functional handle for tagging | Favorable |
Beyond reactions with alkynes, the azide group of this compound can act as a 1,3-dipole in [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes, nitriles, and other unsaturated systems. sci-rad.commdpi.com These thermal cycloadditions, often requiring higher temperatures than their catalyzed counterparts, can lead to the formation of various five-membered heterocyclic rings. wikipedia.orgsci-rad.com
For instance, the reaction with an alkene would produce a triazoline ring, which may be stable or undergo further reactions like aromatization. The regioselectivity of these uncatalyzed reactions is governed by the electronic and steric properties of both the azide and the dipolarophile. The electron-withdrawing substituents on the aromatic ring of this compound make it an electron-poor azide, which influences its reactivity profile in these cycloadditions. While the Huisgen 1,3-dipolar cycloaddition is a general method, specific studies detailing the participation of this compound with a wide range of dipolarophiles other than alkynes are less common in the literature compared to the highly optimized CuAAC and SPAAC reactions.
Aryl azides like this compound can undergo decomposition upon heating (thermolysis) or irradiation with UV light (photolysis), leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. wikipedia.org A nitrene is the nitrogen analog of a carbene, possessing a nitrogen atom with only six valence electrons, making it highly electrophilic. wikipedia.org
The initially formed species is typically a singlet nitrene, which can then relax to a more stable triplet ground state. wikipedia.org This reactive intermediate, 5-fluoro-2-cyanophenylnitrene, can undergo several subsequent reactions. A common pathway for aryl nitrenes is intramolecular cyclization or rearrangement. For example, aryl nitrenes can undergo ring expansion to form seven-membered ring cumulenes or ring contraction. wikipedia.org The presence and position of substituents on the aromatic ring, such as the fluorine and nitrile groups, heavily influence the stability of the nitrene and the products of its subsequent reactions. Recent research has shown that perfluorination of the aromatic ring can dramatically increase the stability of the resulting nitrene, allowing it to have a lifetime of days at room temperature in a crystalline state. nsf.gov
The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. For this compound, this reaction yields 2-amino-5-fluorobenzonitrile (B1271947), a valuable synthetic intermediate for pharmaceuticals and other complex organic molecules. nbinno.com A variety of reducing agents can accomplish this transformation with high efficiency and chemoselectivity, often leaving other functional groups like the nitrile intact.
Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or the use of metal hydrides. Other reported methods for the reduction of aryl azides include the use of sodium borohydride in the presence of a catalyst like CoCl₂, or employing copper nanoparticles in water. organic-chemistry.org A specific method for the reduction of azide-based compounds involves the use of freshly prepared iron(0) nanoparticles in an aqueous solution at room temperature. chemicalbook.com This conversion is crucial as it provides access to the corresponding aniline derivative, which can then participate in a host of other chemical reactions, such as diazotization or amide bond formation. nbinno.combiosynth.com
Table 3: Selected Reagents for the Reduction of Aryl Azides to Amines
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | Common, effective, may affect other reducible groups. |
| NaBH₄/CoCl₂·6H₂O | Water, 25 °C | Chemoselective and high-yielding. organic-chemistry.org |
| Fe(0) nanoparticles | Water, room temperature | Facile reduction under mild, aqueous conditions. chemicalbook.com |
| Dichloroindium hydride (InCl₂H) | Mild conditions | Chemoselective reduction. organic-chemistry.org |
Nitrile Reactivity of this compound
The nitrile group (-C≡N) of this compound is another key site of reactivity. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom and the presence of electron-withdrawing groups on the phenyl ring. libretexts.orgchemistrysteps.com This electrophilicity allows for nucleophilic attack at the carbon, leading to a variety of transformations.
One of the most common reactions of nitriles is hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide (2-azido-5-fluorobenzamide) and then, upon further reaction, to a carboxylic acid (2-azido-5-fluorobenzoic acid). chemistrysteps.comebsco.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.com
The nitrile group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine ( (2-azido-5-fluorophenyl)methanamine). libretexts.orgchemistrysteps.com This reaction proceeds via nucleophilic addition of hydride ions. The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. nih.gov Therefore, the fluorine atom and the ortho-azido group in this compound are expected to enhance the reactivity of the nitrile group toward nucleophiles compared to unsubstituted benzonitrile.
Nucleophilic Additions to the Nitrile Group of this compound
The nitrile group (C≡N) in this compound possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl compounds. Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine salt. Weaker, neutral nucleophiles typically require acid catalysis to protonate the nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack.
Common nucleophiles that react with nitriles include organometallic reagents (like Grignard and organolithium reagents), hydrides, and water. masterorganicchemistry.com The addition of a Grignard reagent, for instance, followed by acidic workup, typically yields a ketone. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Additions to Nitriles
| Nucleophile | Intermediate | Final Product (after workup) |
| Grignard Reagent (RMgX) | Imine salt | Ketone |
| Organolithium Reagent (RLi) | Imine salt | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary amine |
| Water (H₂O) in acid/base | Imidic acid/Imidate | Carboxylic acid or Amide |
This table presents generalized outcomes of nucleophilic additions to nitriles.
Reductions and Hydrolyses of the Nitrile Moiety in this compound Derivatives
The nitrile functionality in derivatives of this compound can be readily transformed through reduction or hydrolysis.
Reduction: The reduction of nitriles is a valuable method for the synthesis of primary amines. libretexts.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), can achieve this transformation. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. openstax.org A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde after a hydrolysis workup. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comchemistrysteps.com This process involves the nucleophilic attack of water on the nitrile carbon. youtube.com In acidic conditions, the nitrile nitrogen is first protonated to enhance the electrophilicity of the carbon. youtube.com Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. youtube.com The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.comresearchgate.net It is sometimes possible to isolate the amide intermediate by carefully controlling the reaction conditions, particularly in basic hydrolysis. youtube.com
Formation of Tetrazoles from this compound via [2+3] Cycloadditions
A significant aspect of the chemistry of this compound is its ability to undergo an intramolecular [2+3] cycloaddition reaction to form a fused tetrazole system. This reaction, a type of 1,3-dipolar cycloaddition, involves the azide moiety acting as the 1,3-dipole and the nitrile group serving as the dipolarophile. nih.gov This intramolecular cyclization leads to the formation of a tetrazolo[1,5-a]quinoline derivative. The azide-tetrazole equilibrium is a known phenomenon for ortho-azido substituted nitrogen heterocycles. nih.gov The position of this equilibrium can be influenced by factors such as substituents, solvent, and temperature. nih.gov
The formation of the aromatic tetrazole ring provides a thermodynamic driving force for this transformation. nih.gov This type of reaction is a common and efficient method for the synthesis of 5-substituted 1H-tetrazoles. mdpi.com The presence of both the azide and nitrile groups in the ortho position of the benzene (B151609) ring in this compound makes it a prime candidate for this intramolecular cyclization.
Fluorine Reactivity and Its Electronic Influence on this compound Chemistry
The fluorine atom at the 5-position of this compound plays a crucial role in the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.
Aromatic Nucleophilic Substitution (SNAr) Reactions Involving the Fluorine in this compound
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing azide and nitrile groups, as well as the fluorine atom itself. In SNAr reactions, a nucleophile attacks the carbon atom bearing a good leaving group, in this case, the fluoride ion. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govacsgcipr.org
The fluorine atom is an excellent leaving group in SNAr reactions. The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
A variety of nucleophiles can be employed in SNAr reactions with activated fluoroaromatics, including:
N-nucleophiles: Amines (primary and secondary), ammonia, and hydrazine. nih.govresearchgate.net
O-nucleophiles: Alkoxides and phenoxides. mdpi.com
S-nucleophiles: Thiols and thiophenols. acsgcipr.org
The reaction conditions for SNAr typically involve a polar aprotic solvent and often require the presence of a base to deprotonate the nucleophile or to neutralize the acid formed during the reaction. acsgcipr.org
Table 2: Common Nucleophiles in SNAr Reactions
| Nucleophile Type | Example |
| Nitrogen | Piperidine, Morpholine, Aniline |
| Oxygen | Sodium Methoxide, Potassium Phenoxide |
| Sulfur | Sodium Thiophenoxide, Ethanethiol |
This table provides examples of nucleophiles commonly used in SNAr reactions.
Electronic Effects of Fluorine on the Reactivity and Regioselectivity of this compound
The fluorine atom in this compound exerts a significant electronic influence on the reactivity of the entire molecule. This is primarily due to its strong -I (negative inductive) effect, which withdraws electron density from the aromatic ring. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution but, more importantly, activates it for nucleophilic aromatic substitution, as discussed in the previous section.
The -I effect of fluorine also influences the reactivity of the other functional groups. By withdrawing electron density, it can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the fluorine atom can impact the rate and equilibrium position of the intramolecular cycloaddition to form the tetrazole.
In terms of regioselectivity, the fluorine atom, along with the azide and nitrile groups, directs the outcome of substitution reactions. In SNAr, the nucleophile will replace the fluorine atom. In other potential reactions, the combined electronic effects of all substituents would need to be considered to predict the site of reaction.
Tandem and Cascade Reactions Utilizing this compound as a Bifunctional Precursor
The presence of multiple reactive sites in this compound makes it an attractive substrate for tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. nih.gov While specific examples involving this compound are not extensively documented in readily available literature, its structure suggests several potential tandem reaction pathways.
For instance, a tandem SNAr/intramolecular cycloaddition sequence could be envisioned. In this scenario, a nucleophile could first displace the fluorine atom via an SNAr reaction. The resulting intermediate, now bearing a new substituent, could then undergo the intramolecular [2+3] cycloaddition between the azide and nitrile groups to form a substituted tetrazolo[1,5-a]quinoline. This approach would allow for the rapid construction of diverse heterocyclic scaffolds from a single starting material.
Another possibility involves the initial reaction of the nitrile group, for example with a nucleophile, followed by a reaction involving the azide or the fluorine substituent. The feasibility and outcome of such cascade reactions would be highly dependent on the choice of reagents and reaction conditions, which would dictate the sequence of events.
Applications of 2 Azido 5 Fluorobenzonitrile in Advanced Organic Synthesis Research
Synthesis of Complex Heterocyclic Scaffolds Utilizing 2-Azido-5-fluorobenzonitrile
The reactivity of the azide (B81097) and nitrile groups in this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Triazole Ring Formation from this compound
The azide group of this compound can readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazole rings. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and biocompatibility. nih.gov The presence of the fluorine atom on the benzonitrile ring can influence the electronic properties of the azide, potentially accelerating the cycloaddition reaction. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scienceopen.com In this reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding triazole.
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free approach, which is particularly useful in biological systems. nih.gov In SPAAC, a strained cyclooctyne reacts with the azide without the need for a metal catalyst. The electron-withdrawing nature of the fluorinated benzonitrile moiety in this compound is expected to enhance the rate of this reaction. acs.org
| Reaction Type | Reactant | Catalyst/Conditions | Product |
| CuAAC | Terminal Alkyne | Copper(I) salt, e.g., CuI, CuSO₄/sodium ascorbate | 1-(4-cyano-3-fluorophenyl)-4-substituted-1H-1,2,3-triazole |
| SPAAC | Strained Cyclooctyne (e.g., DIBO, BCN) | None (strain-promoted) | Fused triazole adduct |
Tetrazole and Other Nitrogen Heterocycle Syntheses from this compound
The nitrile group of this compound can undergo cycloaddition with azide sources, such as sodium azide, to form tetrazole rings. nih.gov This reaction is typically promoted by Lewis or Brønsted acids and often requires elevated temperatures. youtube.comresearchgate.net The intramolecular nature of having both an azide and a nitrile on the same aromatic ring in this compound could potentially lead to the formation of fused tetrazole systems under specific reaction conditions, although intermolecular reactions with external azide sources are more commonly reported for benzonitriles. The mechanism generally involves the activation of the nitrile by the acid, followed by nucleophilic attack of the azide ion and subsequent cyclization. nih.govresearchgate.net
Furthermore, the azide group can be a precursor to other nitrogen heterocycles. For instance, thermal or photochemical decomposition of aryl azides can generate highly reactive nitrenes, which can undergo various insertion or rearrangement reactions to form a range of heterocyclic products. researchgate.net
Quinazoline/Quinazolinone Synthesis from Related Aminobenzonitriles
While this compound is the primary subject, its reduction product, 2-amino-5-fluorobenzonitrile (B1271947), is a key intermediate in the synthesis of quinazolines and quinazolinones. nbinno.com These bicyclic heterocycles are prevalent in many biologically active compounds and approved drugs. nih.govresearchgate.net The synthesis of quinazolines from 2-aminobenzonitriles can be achieved through various methods, including condensation with aldehydes, ketones, or their derivatives. mdpi.comresearchgate.net
For example, 2-amino-5-fluorobenzonitrile can react with an aldehyde in the presence of a catalyst to form a 2-substituted quinazoline. Similarly, reaction with a carboxylic acid or its derivative can lead to the formation of a quinazolinone. The fluorine substituent at the 5-position can modulate the pharmacological properties of the resulting quinazoline derivatives.
| Starting Material | Reagent | Product |
| 2-Amino-5-fluorobenzonitrile | Aldehyde (R-CHO) | 6-Fluoro-2-substituted-quinazoline |
| 2-Amino-5-fluorobenzonitrile | Carboxylic Acid (R-COOH) | 6-Fluoro-2-substituted-quinazolin-4(3H)-one |
| 2-Amino-5-fluorobenzonitrile | Isothiocyanate (R-NCS) | 6-Fluoro-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Functionalization of Macrocycles and Bioconjugates with this compound
The azide functionality of this compound makes it a valuable tool for the functionalization of macrocycles and for bioconjugation. The high efficiency and orthogonality of click chemistry allow for the selective attachment of the fluorinated benzonitrile moiety to molecules containing an alkyne group. nih.gov
In the context of macrocycle functionalization, a macrocycle bearing an alkyne handle can be readily coupled with this compound. This introduces a rigid, fluorinated aromatic group that can influence the conformation and properties of the macrocycle. universityofgalway.ie
For bioconjugation, the azide group allows for the covalent labeling of biomolecules such as proteins and nucleic acids that have been metabolically or synthetically engineered to contain an alkyne group. nih.gov The fluorine atom can serve as a useful probe for ¹⁹F NMR studies or to enhance the binding affinity of the labeled biomolecule to its target. The electron-withdrawing fluorine substituents on the aromatic ring have been shown to increase the rate of strain-promoted azide-alkyne cycloaddition, making fluorinated aryl azides highly efficient for labeling in living cells. nih.govacs.org
Role of this compound in Linker Chemistry and Scaffold Diversity
In drug discovery and development, linkers play a crucial role in connecting different molecular fragments, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). nih.govnih.gov Aryl azides, including fluorinated derivatives, are employed in linker chemistry due to their ability to participate in robust click reactions. medchemexpress.com
This compound can be incorporated into linker structures to provide a stable and rigid connection point. The resulting triazole linkage is chemically stable under physiological conditions. The fluorine atom can impart desirable properties to the linker, such as increased metabolic stability or altered lipophilicity. The introduction of electron-withdrawing fluorine atoms to an aryl azide has been shown to facilitate 1,3-dipolar cycloaddition reactions, which can be advantageous in the synthesis of complex drug delivery systems. nih.gov
Integration of this compound in Supramolecular Chemistry Research
The structural features of this compound, particularly the presence of the fluorine atom and the nitrile group, make it an interesting component for supramolecular chemistry. Fluorine atoms can participate in non-covalent interactions such as halogen bonding and can influence the self-assembly of molecules into well-defined architectures. nih.gov The nitrile group is also known to participate in various intermolecular interactions. researchgate.net
While specific studies integrating this compound into supramolecular assemblies are not extensively documented, the properties of fluorinated benzonitriles suggest their potential in this field. nbinno.com The ability of the azide group to form triazoles via click chemistry provides a mechanism to incorporate this fluorinated aromatic unit into larger supramolecular systems, such as polymers or dendrimers, where the fluorine atoms can direct the assembly process. The photophysical properties of such assemblies could also be tuned by the presence of the fluorinated benzonitrile moiety.
Computational and Theoretical Investigations of 2 Azido 5 Fluorobenzonitrile
Quantum Chemical Calculations on the Electronic Structure and Reactivity
For a given molecule, quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate its electronic structure. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electron density and the electrostatic potential are also mapped to identify reactive sites. Natural Bond Orbital (NBO) analysis is another common technique used to study charge distribution and intramolecular interactions.
Reaction Mechanism Elucidation for Transformations via Computational Methods
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction pathways. For an azide-containing compound like 2-azido-5-fluorobenzonitrile, computational studies could explore its thermal or photochemical decomposition, or its participation in cycloaddition reactions, which are characteristic of azides.
Prediction of Spectroscopic Parameters and Conformational Preferences Through Theoretical Models
Theoretical models can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). These theoretical predictions are often compared with experimental data to confirm the molecular structure and understand its vibrational modes. Conformational analysis is also performed to identify the most stable geometric arrangements of the molecule.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can be used to study the behavior of a molecule over time, providing insights into its dynamics and its interactions with other molecules, such as solvents or biological macromolecules. These simulations are valuable for understanding how the molecule behaves in a condensed phase and can reveal important information about intermolecular forces, such as hydrogen bonding and van der Waals interactions.
While these methodologies would be applicable to the study of this compound, the absence of specific research on this compound prevents a detailed discussion of its unique computational and theoretical chemistry.
Analytical and Spectroscopic Methodologies in the Research of 2 Azido 5 Fluorobenzonitrile Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives of 2-Azido-5-fluorobenzonitrile
The unambiguous determination of the chemical structure of newly synthesized derivatives of this compound relies heavily on a combination of sophisticated spectroscopic methods. These techniques, when used in concert, provide a detailed picture of the molecular framework, connectivity of atoms, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Studies in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Key nuclei such as ¹H, ¹³C, and ¹⁹F are routinely probed to gain comprehensive structural insights.
¹H NMR provides information on the number, environment, and connectivity of protons in a molecule. Chemical shifts, coupling constants, and integration values are used to map out the proton framework.
¹³C NMR is employed to identify all unique carbon atoms within the molecule, including the carbon of the nitrile group. The chemical shifts are indicative of the electronic environment of each carbon atom.
¹⁹F NMR is particularly valuable for fluorine-containing compounds like derivatives of this compound. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for confirming the presence and substitution pattern of fluorine on the aromatic ring. nih.govnih.gov The significant advantage of ¹⁹F NMR over ¹H NMR is its high responsiveness to changes in the chemical environment, with a much wider range of chemical shifts. nih.gov
A representative dataset for a hypothetical derivative is presented in the interactive table below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.8 - 7.2 | m | - | Aromatic Protons |
| ¹³C | 165 - 110 | - | - | Aromatic Carbons |
| ¹³C | 118 | - | - | Nitrile Carbon |
| ¹⁹F | -110 to -120 | s | - | Aromatic Fluorine |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Characterizing this compound Products
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
The fragmentation patterns of aryl azides in mass spectrometry often involve the loss of a nitrogen molecule (N₂). researchgate.net This initial fragmentation is a key diagnostic feature. Subsequent fragmentation of the resulting ion can provide further structural information about the substituents on the aromatic ring. researchgate.net For instance, the mass spectra of monosubstituted phenyl azides have been studied to understand the effect of different substituents on the fragmentation pathways. researchgate.net
A typical HRMS result for a derivative of this compound would provide an exact mass, which can be compared to a calculated mass for a proposed chemical formula, as shown in the interactive table below.
| Parameter | Value |
| Calculated Exact Mass | [Example Value] |
| Measured Exact Mass | [Example Value] |
| Mass Error (ppm) | [Example Value] |
| Proposed Formula | [Example Formula] |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound Chemistry
Infrared (IR) and Raman spectroscopy are powerful and often complementary techniques for the identification of functional groups within molecules. ias.ac.in In the context of this compound chemistry, these methods are crucial for confirming the presence of the azide (B81097) and nitrile moieties.
The azide group (N₃) exhibits a characteristic strong and sharp absorption band in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. nih.gov This region of the spectrum is often free from other interfering absorptions, making the identification of the azide group straightforward. nih.gov The nitrile group (C≡N) also has a characteristic absorption in the IR spectrum, usually appearing in the region of 2220-2260 cm⁻¹.
Raman spectroscopy can also be used to identify these functional groups. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. ias.ac.in For symmetric vibrations, Raman spectroscopy can sometimes provide a stronger signal than IR spectroscopy.
The table below summarizes the characteristic vibrational frequencies for key functional groups in this compound derivatives.
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
| Azide (N₃) | IR | 2100 - 2160 |
| Nitrile (C≡N) | IR | 2220 - 2260 |
| C-F Stretch | IR | 1100 - 1400 |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |
Chromatographic Methods for Purification and Analysis of this compound in Research Contexts
Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for the analysis of reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, reversed-phase HPLC is often used, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
GC is suitable for the analysis of volatile and thermally stable compounds. The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice between HPLC and GC depends on the volatility and thermal stability of the specific this compound derivative being analyzed. For instance, processes for preparing fluorinated benzonitriles can be monitored and the products purified by distillation, which is a related separation technique. google.com
In Situ Monitoring Techniques for Reactions Involving this compound
In situ monitoring of chemical reactions provides real-time information about reaction kinetics, the formation of intermediates, and the consumption of reactants. Spectroscopic techniques are particularly well-suited for in situ analysis.
FTIR spectroscopy can be used to follow the progress of reactions involving this compound by monitoring the disappearance of reactant peaks and the appearance of product peaks. nih.gov For example, the characteristic azide peak around 2100 cm⁻¹ can be tracked to monitor the consumption of the starting material in reactions where the azide group is transformed.
NMR spectroscopy can also be employed for in situ reaction monitoring, providing detailed structural information about the species present in the reaction mixture at any given time. This can be particularly useful for identifying transient intermediates. Real-time reaction monitoring of azide-alkyne cycloadditions has been successfully performed using benchtop NMR. nih.gov
These in situ techniques are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the efficient synthesis of desired this compound derivatives.
Future Directions and Emerging Research Avenues for 2 Azido 5 Fluorobenzonitrile
Development of Novel Catalytic Systems for Enhanced Selectivity in 2-Azido-5-fluorobenzonitrile Reactions
The azide (B81097) and nitrile functionalities of this compound offer multiple reaction pathways. Achieving high selectivity for a desired transformation while suppressing side reactions is a primary goal. Future research is geared towards developing sophisticated catalytic systems to precisely control the reactivity of this compound.
A key area of investigation is the development of catalysts for regioselective and stereoselective reactions. For instance, in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," new ligand-supported copper catalysts are being explored to control the orientation of the resulting triazole ring, which is crucial in applications like drug discovery and materials science. Similarly, transition-metal catalysts are being designed to selectively activate the C-F or C-N bonds, or to mediate reactions at the nitrile group, without disturbing the azide moiety. Research into catalyst-free methods, which proceed under mild conditions, also continues to be an area of interest for creating highly substituted N-heterocycles. organic-chemistry.orgfigshare.com
Table 1: Potential Catalytic Systems for this compound
| Catalyst Type | Target Reaction | Potential Advantage |
|---|---|---|
| Ligand-Modified Copper(I) | Azide-Alkyne Cycloaddition | Enhanced regioselectivity and reaction rates. |
| Rhodium(II) or Ruthenium(II) | Nitrene C-H Insertion | Direct functionalization of hydrocarbon feedstocks. |
| Palladium(0) or Nickel(0) | Cross-coupling at C-F bond | Formation of complex biaryl structures. |
| Lewis Acids (e.g., Sc(OTf)₃) | [3+2] Cycloaddition of Nitrile | Controlled synthesis of specific heterocyclic rings. |
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The increasing demand for rapid discovery and optimization of new molecules has driven the development of automated and high-throughput synthesis (HTS) platforms. chemrxiv.org These technologies enable the rapid generation of large libraries of compounds for screening. researchgate.net this compound is an ideal candidate for integration into these workflows due to its versatile reactivity.
Future efforts will focus on adapting reactions involving this compound to the constraints of automated systems, such as solid-phase synthesis or flow chemistry. researchgate.net For example, immobilizing this compound on a solid support would allow for its use in iterative reaction sequences, where excess reagents and byproducts are simply washed away. This approach, combined with robotic liquid handlers, can be used to generate hundreds or thousands of distinct derivatives, such as triazoles or other heterocycles, in a short period. chemrxiv.orgresearchgate.net The development of robust and efficient chemical strategies is crucial for creating diverse libraries of azide-containing building blocks for use in HTS. researchgate.net
Table 2: Workflow for Automated Synthesis of a Triazole Library
| Step | Action | Technology | Purpose |
|---|---|---|---|
| 1. Immobilization | Covalently attach a derivative of this compound to a solid support (resin). | Solid-Phase Synthesis | Facilitates purification by simple filtration. |
| 2. Reagent Dispensing | A diverse set of alkyne building blocks are dispensed into a 96-well plate. | Robotic Liquid Handler | Creates a unique reaction in each well for library diversity. |
| 3. Catalysis | Addition of a copper(I) catalyst solution to each well. | Automated Dispensing | Initiates the azide-alkyne cycloaddition reaction. |
| 4. Cleavage | The final triazole products are cleaved from the solid support. | Chemical Cleavage | Releases the purified product library into solution. |
| 5. Analysis | Each well is analyzed to confirm product formation and purity. | High-Throughput Analysis (e.g., LC-MS) | Quality control of the synthesized library. |
Exploration of this compound in Advanced Material Science Applications (excluding material properties)
The unique structure of this compound makes it a valuable precursor for the synthesis of advanced materials. The azide group is particularly useful as a handle for "clicking" the molecule onto polymer backbones or surfaces, while the fluorinated benzonitrile core can be incorporated into larger functional architectures.
Emerging applications focus on using this compound as a key building block in the synthesis of polymers with tailored functionalities. For example, it can be used as a monomer or a cross-linking agent in the creation of functional polymers and networks. The azide allows for post-polymerization modification, enabling the attachment of various functional groups through click chemistry. Furthermore, its role as a precursor to complex heterocyclic compounds is being explored for the creation of novel organic materials. nbinno.com
Unexplored Reactivity Patterns and Design Principles for this compound Derivatives
While the azide and nitrile groups have well-established reactivities, their placement on the same aromatic ring in this compound opens the door to unexplored reaction pathways. Future research will likely focus on discovering novel transformations and establishing new design principles for its derivatives.
One area of interest is the potential for intramolecular reactions between the azide and nitrile groups under specific thermal, photochemical, or catalytic conditions. Such reactions could lead to the formation of novel fused heterocyclic systems that are difficult to synthesize through other means. Another avenue involves exploring domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, to rapidly build molecular complexity from this simple starting material. organic-chemistry.org Understanding how the fluorine atom electronically influences these new reactivity patterns will be a key aspect of this research.
Computational Design of Novel this compound Analogs with Predicted Reactivity
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can be used to predict the reactivity and properties of molecules before they are synthesized, saving significant time and resources.
Future work will leverage computational tools to design novel analogs of this compound with tailored reactivity. For example, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model transition states and predict the activation barriers for various potential reactions, guiding the choice of experimental conditions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their performance in a specific application, such as their efficacy as precursors in materials synthesis. nih.gov These predictive models provide a powerful framework for the rational design of next-generation compounds based on the this compound scaffold. nih.govresearchgate.net
Table 3: Application of Computational Methods to this compound Research
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict regioselectivity in cycloaddition reactions. | Identification of the most likely product isomer. |
| Molecular Dynamics (MD) | Simulate the interaction of a derivative with a polymer surface. | Understanding of binding modes for material functionalization. |
| QSAR Modeling | Design analogs with enhanced reactivity for a specific transformation. | A set of prioritized candidate molecules for synthesis. |
| Transition State Searching | Elucidate mechanisms of novel intramolecular reactions. | Insight into reaction pathways and potential byproducts. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-azido-5-fluorobenzonitrile?
- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) on 5-fluoro-2-nitrobenzonitrile, followed by reduction of the nitro group to an amine and subsequent diazotization/azidation. Alternatively, direct azide introduction via copper-catalyzed coupling (e.g., using NaN₃ and CuI) may be employed.
- Key Parameters : Reaction temperature (0–25°C), solvent (DMF or DMSO), and stoichiometric control to minimize side reactions (e.g., over-azidation). Purification via column chromatography (silica gel, hexane/EtOAc) is typical .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- 1H/13C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling. The azide group (N₃) is confirmed by IR absorption at ~2100 cm⁻¹.
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak at m/z 162.13 (C₇H₃FN₄⁺) .
Q. What are the primary research applications of this compound?
- Click Chemistry : The azide group enables Huisgen cycloaddition with alkynes (e.g., synthesizing triazole-linked pharmaceuticals or polymers). Fluorine enhances metabolic stability in bioactive molecules.
- Photolabile Probes : Used in photoaffinity labeling for studying protein-ligand interactions due to UV-triggered reactivity .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of the azide group in this compound?
- Contradictions : Some studies report azide decomposition in polar aprotic solvents (e.g., DMF) at >40°C, while others note stability under inert conditions.
- Resolution : Kinetic studies suggest decomposition correlates with trace moisture or light exposure. Use anhydrous solvents, low temperatures (0–4°C), and amber glassware for storage .
Q. What challenges arise in coupling reactions involving this compound?
- Side Reactions : Competing fluorobenzonitrile hydrolysis under basic conditions (e.g., in Suzuki-Miyaura coupling) can yield 5-fluoro-2-azidobenzoic acid.
- Mitigation : Optimize pH (neutral to mildly acidic) and use Pd catalysts with bulky ligands (e.g., XPhos) to suppress undesired pathways .
Q. How does the electronic effect of fluorine influence azide reactivity?
- Mechanistic Insight : Fluorine’s -I effect deactivates the aromatic ring, slowing electrophilic substitution but enhancing azide’s nucleophilicity in cycloadditions. DFT calculations show reduced HOMO-LUMO gaps in fluorinated analogs, accelerating click reactions .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s solubility?
- Data Discrepancy : Some sources list solubility in DCM as "high," while others note limited solubility.
- Resolution : Batch variability (e.g., residual salts from synthesis) may affect results. Recrystallization from EtOH/H₂O (1:1) improves purity and consistency .
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
